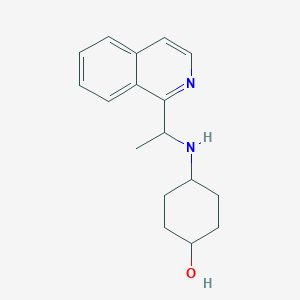
4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol, also known as JNJ-10198409, is a compound with potential therapeutic properties. It is a selective antagonist of the adenosine A2A receptor, which is involved in various physiological processes, including neurotransmission, inflammation, and immune response.
Mechanism of Action
4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol exerts its effects by selectively blocking the adenosine A2A receptor, which is involved in various physiological processes, including neurotransmission, inflammation, and immune response. By blocking this receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific context in which it is used. In neuroscience, it has been shown to reduce neuronal damage and improve cognitive function by modulating neurotransmission and reducing oxidative stress. In oncology, it has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, it has been shown to reduce inflammation and improve immune function by modulating cytokine production and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol in lab experiments include its selectivity for the adenosine A2A receptor, which allows for specific modulation of physiological processes, and its potential therapeutic properties in various fields. However, its limitations include its relatively low potency and the need for further optimization to improve its efficacy and pharmacokinetic properties.
Future Directions
For research on 4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol include further optimization of its structure to improve its potency and pharmacokinetic properties, as well as investigation of its potential therapeutic properties in various fields. In neuroscience, it could be studied for its potential to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. In oncology, it could be investigated as a potential anticancer agent in animal models of various cancer types. In immunology, it could be studied for its potential to reduce inflammation and improve immune function in animal models of autoimmune diseases. Overall, this compound has the potential to provide therapeutic benefits in various fields and is a promising compound for further research.
Synthesis Methods
The synthesis of 4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol involves several steps, including the reaction of 1-(2-bromoethyl)isoquinoline with cyclohexanone to form 4-(1-Isoquinolin-1-ylethyl)cyclohexanone. This intermediate is then reduced with sodium borohydride to yield 4-(1-Isoquinolin-1-ylethyl)cyclohexanol, which is further oxidized with Jones reagent to produce this compound.
Scientific Research Applications
4-(1-Isoquinolin-1-ylethylamino)cyclohexan-1-ol has been studied for its potential therapeutic properties in various fields. In neuroscience, it has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. In oncology, it has been investigated as a potential anticancer agent, inhibiting the growth and metastasis of various cancer cell lines. In immunology, it has been studied for its anti-inflammatory and immunomodulatory effects, reducing inflammation and improving immune function in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
4-(1-isoquinolin-1-ylethylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12(19-14-6-8-15(20)9-7-14)17-16-5-3-2-4-13(16)10-11-18-17/h2-5,10-12,14-15,19-20H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFQIWIAPKEPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC2=CC=CC=C21)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]-(4-methylquinolin-3-yl)methanone](/img/structure/B7345055.png)
![[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone](/img/structure/B7345058.png)
![(1R,5R)-N-[(3-fluoro-4-methoxyphenyl)methyl]bicyclo[3.1.0]hexan-1-amine](/img/structure/B7345063.png)
![(1R,5R)-N-[(5-methoxy-1-benzofuran-2-yl)methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345068.png)
![(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345070.png)
![(1R,5R)-N-[(3-fluoro-4-methoxyphenyl)methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345077.png)
![(1R,5R)-N-[(4-methylsulfonylphenyl)methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345085.png)
![N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide](/img/structure/B7345099.png)
![3-(2-bromo-4-fluorophenyl)-5-[(2S,3R)-2-ethenyloxolan-3-yl]-1,2,4-oxadiazole](/img/structure/B7345127.png)
![4-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-N-methylquinolin-2-amine](/img/structure/B7345138.png)
![tert-butyl 3-[4-[1-[[(2S)-1-hydroxypropan-2-yl]amino]ethyl]triazol-1-yl]azetidine-1-carboxylate](/img/structure/B7345139.png)
![tert-butyl (1R,5S)-6-[(1-cyclopentyl-2-hydroxyethyl)amino]-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B7345141.png)
![5-[5-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1,2,4-oxadiazol-3-yl]-3-methyl-6-oxo-1H-pyridine-2-carboxylic acid](/img/structure/B7345143.png)
![tert-butyl 7-[[(3R)-oxan-3-yl]amino]spiro[6,7-dihydropyrrolo[1,2-b][1,2,4]triazole-5,3'-azetidine]-1'-carboxylate](/img/structure/B7345151.png)